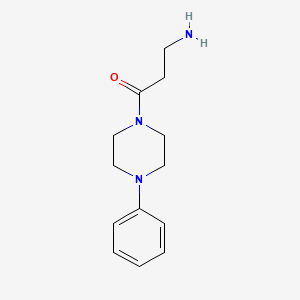
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one: is a chemical compound with the molecular formula C13H19N3O It is characterized by the presence of an amino group, a phenylpiperazine moiety, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one typically begins with commercially available starting materials such as 4-phenylpiperazine and 3-chloropropanone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
- It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine:
- Potential applications in the development of pharmaceutical agents targeting neurological disorders.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets such as neurotransmitter receptors. The phenylpiperazine moiety is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors.
- The pathways involved may include modulation of signal transduction processes, leading to changes in cellular responses.
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)propan-1-one: Lacks the amino group, resulting in different reactivity and applications.
3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one:
4-(3-Aminopropyl)phenylpiperazine: Similar structure but with variations in the position of the amino group.
Uniqueness:
- The presence of both the amino group and the phenylpiperazine moiety in 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one imparts unique chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWWXFTXFKZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2429874.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)
![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)
![3-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2429880.png)
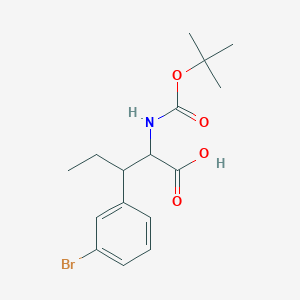
![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2429884.png)
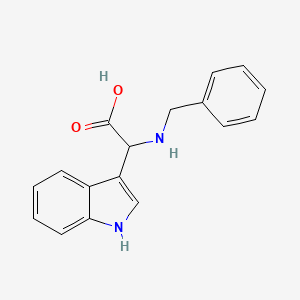
![Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2429891.png)
![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2429892.png)
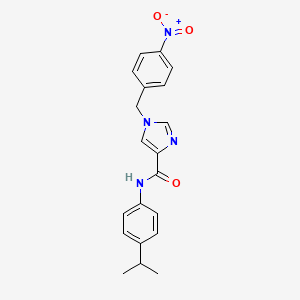
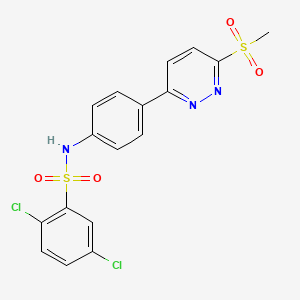

![2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2429896.png)
![Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2429897.png)
